

A Researcher's Guide to the NMR Characterization of Boc-Phe-Gly-OMe

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Compound of Interest		
Compound Name:	Boc-phe-gly-ome	
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For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a critical step in ensuring the integrity and reliability of their work. This guide provides a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of N-tert-butoxycarbonyl-L-phenylalanyl-glycine methyl ester (**Boc-Phe-Gly-OMe**), a common dipeptide intermediate. We present a comparative analysis of NMR spectroscopy against other common analytical techniques, detailed experimental protocols, and quantitative NMR data to support your research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful analytical technique for the unambiguous structural elucidation of organic molecules, including peptides.

[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which is indispensable for confirming the successful synthesis of a target peptide and identifying any potential impurities.

Comparative Analysis of Analytical Techniques

While NMR spectroscopy is a cornerstone for structural determination, a multi-faceted analytical approach is often employed for comprehensive peptide characterization. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized peptide, while Mass Spectrometry (MS) provides an accurate determination of the molecular weight.



Analytical Technique	Information Provided	Advantages	Limitations
NMR Spectroscopy	Detailed atomic-level structural information, including proton and carbon environments, connectivity, and stereochemistry.	Non-destructive, provides unambiguous structure confirmation.	Lower sensitivity compared to MS, can be complex to interpret for larger molecules.
Mass Spectrometry (MS)	Precise molecular weight of the peptide and its fragments.	High sensitivity, suitable for identifying post-translational modifications.	Does not provide detailed structural connectivity or stereochemical information on its own.
High-Performance Liquid Chromatography (HPLC)	Purity of the peptide sample by separating it from byproducts and starting materials.	Quantitative purity assessment, well-established and robust technique.	Does not provide structural information.

NMR Spectroscopic Data for Boc-Phe-Gly-OMe

The following tables summarize the ¹H and ¹³C NMR chemical shift data for (S)-**Boc-Phe-Gly-OMe** recorded in Chloroform-d (CDCl₃).[2]

¹H NMR Data (400.0 MHz, CDCl₃)



Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
Phenyl (Ar-H)	7.32-7.20	m	5H
Amide (NH) of Gly	6.43	br s	1H
Amide (NH) of Phe	5.00	br s	1H
α-CH of Phe	4.40	br s	1H
α-CH₂ of Gly	4.07-3.96	m	2H
-OCH ₃	3.73	S	3H
β-CH ₂ of Phe	3.11-3.06	m	2H
Boc (C(CH ₃) ₃)	1.40	S	9H

¹³C NMR Data (101.6 MHz, CDCl₃)



Carbon	Chemical Shift (δ) ppm
C=O (Amide, Phe)	170.5
C=O (Ester, Gly)	168.9
C=O (Boc)	154.4
Cq (Aromatic)	135.5
CH (Aromatic)	128.3
CH (Aromatic)	127.7
CH (Aromatic)	126.0
Cq (Boc)	79.4
α-CH (Phe)	54.6
-OCH₃	51.4
α-CH ₂ (Gly)	40.2
β-CH ₂ (Phe)	37.3
C(CH ₃) ₃ (Boc)	27.2

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation

- Sample Purity: Ensure the **Boc-Phe-Gly-OMe** sample is of high purity (>95%) to minimize interference from impurities in the NMR spectra.
- Solvent Selection: Dissolve approximately 5-10 mg of the peptide in 0.5-0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.[1]
- NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.



• Internal Standard: For accurate chemical shift referencing, Tetramethylsilane (TMS) is commonly used as an internal standard ($\delta = 0.00 \text{ ppm}$).

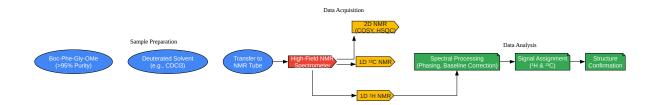
NMR Data Acquisition

- Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended)
 for optimal signal dispersion and sensitivity.
- ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
 [3]
- ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.[3] Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
- 2D NMR (Optional but Recommended): For more complex peptides or to resolve signal overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals definitively.

Visualizing the Characterization Workflow and Molecular Structure

To further clarify the process and the molecule of interest, the following diagrams have been generated.

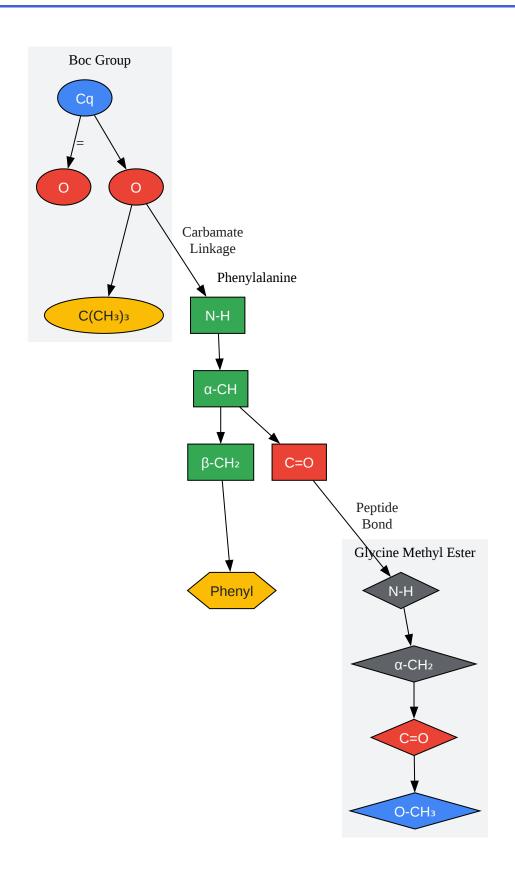




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Caption: Experimental workflow for the NMR characterization of **Boc-Phe-Gly-OMe**.





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Caption: Chemical structure of **Boc-Phe-Gly-OMe** highlighting key functional groups.



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